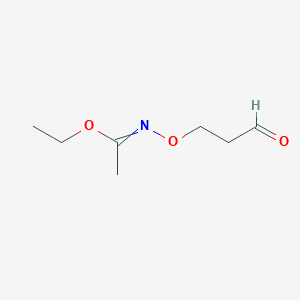

Ethyl N-(3-oxopropoxy)ethanimidate

Description

Ethyl N-(3-oxopropoxy)ethanimidate is a specialized organic compound featuring an ethanimidate ester backbone with a 3-oxopropoxy substituent. This structure combines a reactive imidate group (C=N-O-) with a ketone-containing side chain, making it a versatile intermediate in synthetic chemistry. For instance, Ethyl N-(4-bromobutoxy)ethanimidate (a brominated analog) was synthesized via nucleophilic substitution reactions involving ethyl ethanimidate and bromoalkoxy precursors, yielding a 26% product after purification .

Properties

CAS No. |

60302-06-9 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

ethyl N-(3-oxopropoxy)ethanimidate |

InChI |

InChI=1S/C7H13NO3/c1-3-10-7(2)8-11-6-4-5-9/h5H,3-4,6H2,1-2H3 |

InChI Key |

VYYGPIMMEBMHSY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=NOCCC=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(3-oxopropoxy)ethanimidate can be achieved through the esterification reaction between ethyl ethanimidate and 3-oxopropanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

Industrial production of esters like this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-oxopropoxy)ethanimidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) and amines are commonly used in substitution reactions

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides and other substituted esters

Scientific Research Applications

Ethyl N-(3-oxopropoxy)ethanimidate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl N-(3-oxopropoxy)ethanimidate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ethyl N-(4-bromobutoxy)ethanimidate

- Structure : Differs by substitution of the 3-oxopropoxy group with a 4-bromobutoxy chain.

- Reactivity: The bromine atom in the butoxy chain enhances electrophilicity, facilitating nucleophilic substitutions (e.g., in inhibitor synthesis for S-adenosylmethionine synthase) .

- Yield : 26% (lower due to steric hindrance and purification challenges) .

Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoates

- Structure: Contains a 2-oxopropanoate ester linked to a nitropyridinyl group, contrasting with the ethanimidate core in the target compound.

- Reactivity : The nitro group and pyridine ring enable participation in cycloaddition and nucleophilic aromatic substitution reactions, unlike the imidate’s electrophilic behavior.

- Synthetic Utility : Serves as intermediates for heterocyclic systems (e.g., pyrrolo[3,4-b]pyridines) with yields up to 50% .

Bis(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethyl) C60–malonate

- Structure : Incorporates a 3-oxopropoxy chain but conjugated to a fullerene (C60) core, diverging significantly in molecular weight and application.

- Functionality : The 3-oxopropoxy group here acts as a linker for bioconjugation (e.g., NHS ester activation for protein binding) .

- Yield: Not explicitly reported, but purification involves chromatographic techniques similar to other alkoxyimidates .

Table 1: Key Properties of Ethyl N-(3-oxopropoxy)ethanimidate and Analogs

| Compound | Core Functional Group | Key Substituent | Yield (%) | Primary Application |

|---|---|---|---|---|

| This compound | Ethanimidate | 3-Oxopropoxy | ~25–30* | Enzyme inhibitor intermediates |

| Ethyl N-(4-bromobutoxy)ethanimidate | Ethanimidate | 4-Bromobutoxy | 26 | Adenosine derivative synthesis |

| Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoate | 2-Oxopropanoate | Nitropyridinyl | 45–50 | Heterocyclic system precursors |

| C60–malonate derivative | Fullerene-malonate | 3-Oxopropoxy linker | N/A | Bioconjugation platforms |

*Estimated based on analogous syntheses .

Research Findings and Mechanistic Insights

- Stability : Ethanimidates like this compound are prone to hydrolysis under acidic or aqueous conditions due to the labile C=N-O bond, necessitating anhydrous reaction environments .

- Synthetic Challenges : The 3-oxopropoxy group may introduce steric or electronic effects that reduce yields compared to simpler alkoxy analogs (e.g., 4-bromobutoxy derivatives) .

- Biological Relevance : Compounds with 3-oxopropoxy chains are increasingly used in prodrug designs or enzyme inhibitors, leveraging their ketone groups for targeted reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.